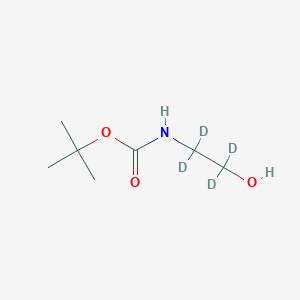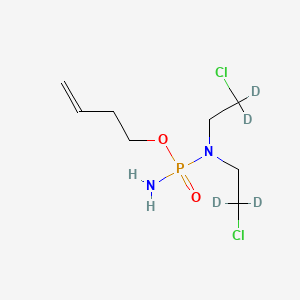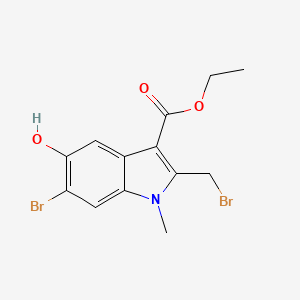
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is a chemical compound that serves as an impurity of Arbidol, a medicinal agent used for treating viral infections. The compound has a molecular formula of C13H13Br2NO3 and a molecular weight of 391.05. It is known for its antiviral properties and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:
Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.
Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: Investigated for its potential use in developing new antiviral drugs.
Industry: Used in the development and testing of antiviral formulations.
Mechanism of Action
The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.
Comparison with Similar Compounds
Similar Compounds
Arbidol: The parent compound, known for its antiviral properties.
Umifenovir: Another antiviral agent with a similar structure and mechanism of action
Uniqueness
4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is unique due to its specific structural modifications, which may confer distinct antiviral properties compared to its parent compound, Arbidol. These modifications can affect its interaction with viral proteins and its overall efficacy as an antiviral agent.
Properties
IUPAC Name |
ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCYJNGTIGLHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
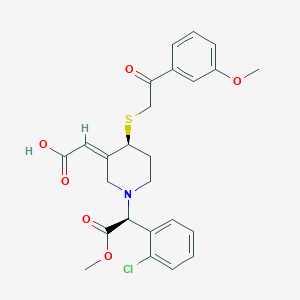
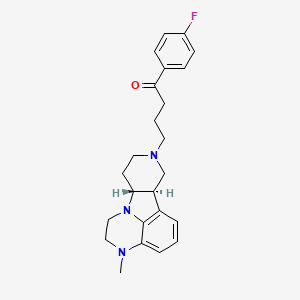
![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
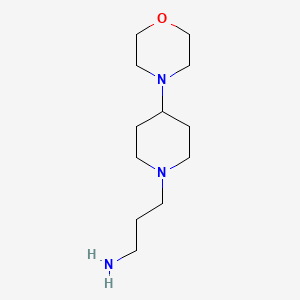

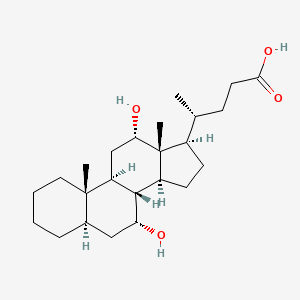
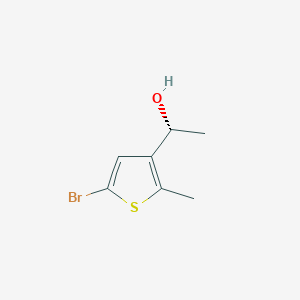
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)

